Structural Elucidation and Analytical Characterization of (4-Benzylpiperazin-2-yl)methanol Dihydrochloride: A Comprehensive Guide
Structural Elucidation and Analytical Characterization of (4-Benzylpiperazin-2-yl)methanol Dihydrochloride: A Comprehensive Guide
Executive Summary
(4-Benzylpiperazin-2-yl)methanol dihydrochloride (CAS: 1860012-50-5 for the 2S-enantiomer) represents a highly versatile pharmacophore widely utilized in medicinal chemistry and drug development[1]. The piperazine scaffold is foundational to numerous central nervous system (CNS) agents, antimicrobials, and antihistamines[2]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating analytical framework for the structural elucidation of this compound. This guide details the causality behind experimental choices across Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy workflows.
Chemical Architecture & Pharmacophoric Significance
Before initiating any analytical workflow, one must deconstruct the molecule's functional topology to anticipate its physical and spectroscopic behavior. The compound features three critical domains:
-
The Piperazine Core: Confers basicity and conformational flexibility. In its dihydrochloride form, both the N1 and N4 nitrogen atoms are protonated, locking the ring into a highly polar, water-soluble state[1].
-
The N4-Benzyl Group: Provides lipophilicity and acts as a vector for
stacking interactions with target protein residues[1]. -
The C2-Hydroxymethyl Group: Acts as a critical hydrogen-bond donor/acceptor. The stereocenter at C2 (e.g., the 2S configuration) dictates the spatial orientation of this group, which is paramount for receptor binding affinity and enzymatic selectivity[3].
Analytical Workflow & Sample Preparation
Analytical integrity begins with sample preparation. Because the compound is a dihydrochloride salt, it is highly hygroscopic and exists in a strong ionic lattice.
Figure 1: Integrated analytical workflow for the structural elucidation of piperazine derivatives.
Causality in Solvent Selection: For NMR analysis, standard chloroform-d (
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the chemical environment of the piperazine scaffold[2]. The presence of the chiral center at C2 renders the adjacent methylene protons (both on the ring and the hydroxymethyl group) diastereotopic. This results in complex multiplet splitting patterns rather than simple singlets or doublets[3]. Furthermore, protonation of the piperazine nitrogens significantly deshields the adjacent equatorial and axial protons.
Table 1: Expected
| Position | Multiplicity & Integration | Structural Assignment | ||
| Ar-H | 7.40 - 7.60 | 128.5 - 131.0 | m, 5H | Benzyl aromatic protons |
| Ar- | ~4.35 | 59.2 | s (or ABq), 2H | Benzyl methylene |
| C2-H | 3.60 - 3.80 | 54.5 | m, 1H | Piperazine ring methine |
| C2- | 3.50 - 3.70 | 58.8 | m, 2H | Hydroxymethyl methylene |
| Ring | 3.10 - 3.50 | 43.0 - 49.0 | m, 6H | Piperazine ring methylenes[2] |
| -OH | ~5.50 | - | br s, 1H | Hydroxyl proton (exchangeable) |
| 9.00 - 10.00 | - | br s, 2H-3H | Protonated amines (exchangeable) |
Note: Chemical shifts are highly dependent on concentration, temperature, and the degree of hydration[2].
Mass Spectrometry (ESI-HRMS)
Electrospray Ionization (ESI) is the preferred soft-ionization technique for this polar molecule. For the free base, the exact monoisotopic mass is 206.1419 Da[4]. In positive ion mode, the protonated molecular ion
Figure 2: Proposed ESI-MS/MS fragmentation pathways for (4-Benzylpiperazin-2-yl)methanol.
Table 2: Key MS Adducts and Fragments
| Adduct/Fragment | m/z Value | Origin / Mechanism |
| 207.149 | Protonated molecular ion[4] | |
| 229.131 | Sodium adduct[4] | |
| 189.139 | Loss of water from hydroxymethyl group[4] | |
| 91.050 | Tropylium cation (benzyl group cleavage) |
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols are designed as self-validating systems, where the outcome of step one directly dictates the success of step two.
Protocol A: High-Resolution NMR Acquisition
Objective: Obtain artifact-free 1D and 2D NMR spectra to map stereochemical connectivity.
-
Sample Preparation: Weigh exactly 5-10 mg of (4-Benzylpiperazin-2-yl)methanol dihydrochloride[2].
-
Solvation: Dissolve the solid in 0.6 mL of
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2]. Causality: disrupts the strong ionic lattice of the dihydrochloride salt, ensuring a homogenous solution while preventing the rapid proton exchange seen in , allowing for the observation of the hydroxyl proton. -
Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) spectrometer. Lock the spectrometer to the deuterium signal of the solvent and meticulously tune/match the probe[2].
-
Acquisition Parameters:
- NMR: 16 scans, relaxation delay (D1) of 2 seconds.
- NMR: 1024 scans, D1 of 2 seconds, utilizing proton decoupling (WALTZ-16).
-
Data Processing: Apply exponential line broadening (0.3 Hz for
, 1.0 Hz for ), perform Fourier transformation, and execute phase and baseline corrections. Calibrate the TMS peak strictly to 0.00 ppm[2].
Protocol B: LC-ESI-MS/MS Analysis
Objective: Determine exact mass and structural connectivity via collision-induced dissociation.
-
Sample Preparation: Prepare a
solution in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily promoting ionization and the formation of the species in the ESI source. -
Chromatography: Inject
onto a C18 column (e.g., , particle size). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. -
Mass Spectrometry: Operate the HRMS in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to
. -
Tandem MS (MS/MS): Isolate the m/z 207.15 precursor ion in the quadrupole. Apply Collision-Induced Dissociation (CID) in the collision cell with a normalized collision energy (NCE) of 20-30 eV to generate the diagnostic 189.14 and 91.05 m/z fragments.
Conclusion
The structural validation of (4-Benzylpiperazin-2-yl)methanol dihydrochloride mandates a multi-modal, highly controlled approach. By leveraging the complementary strengths of NMR (for stereochemical and connectivity mapping) and HRMS (for exact mass and substructure fragmentation), researchers can establish a self-validating analytical matrix. Proper solvent selection, driven by an understanding of the compound's salt form and polarity, remains the linchpin of successful characterization.
References
-
MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules. URL: [Link]
-
PubChemLite. "(4-benzylpiperazin-2-yl)methanol (C12H18N2O) - CID 2756656." PubChem Database. URL:[Link]
Sources
- 1. [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride | 1860012-50-5 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride | 1860012-50-5 | Benchchem [benchchem.com]
- 4. PubChemLite - (4-benzylpiperazin-2-yl)methanol (C12H18N2O) [pubchemlite.lcsb.uni.lu]
